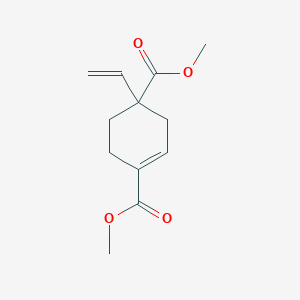
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester is an organic compound with the molecular formula C12H16O4 It is a derivative of cyclohexene, featuring two carboxylic acid ester groups and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as maleic anhydride) to form a cyclohexene ring. The resulting product can then undergo further reactions to introduce the carboxylic acid ester groups and the ethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in these processes include methanol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Cyclohexene-1,4-dicarboxylic acid.
Reduction: Cyclohexene-1,4-dimethanol.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The ethenyl group can also interact with enzymes and other proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester: Similar structure but with carboxylic acid groups at different positions.
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Lacks the ethenyl group, making it less reactive in certain reactions.
1-Cyclohexene-1-carboxylic acid, 4-(1-methylethenyl)-: Contains a different substitution pattern on the cyclohexene ring.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
58683-55-9 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
dimethyl 4-ethenylcyclohexene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-4-12(11(14)16-3)7-5-9(6-8-12)10(13)15-2/h4-5H,1,6-8H2,2-3H3 |
Clave InChI |
RIGUZPJADDDISE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCC(CC1)(C=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
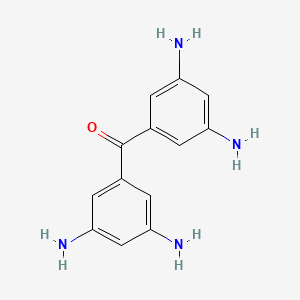
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
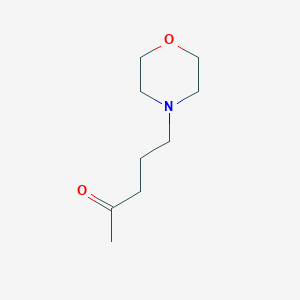
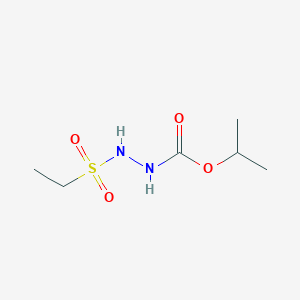

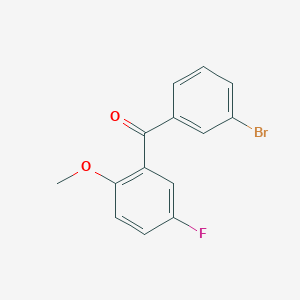
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
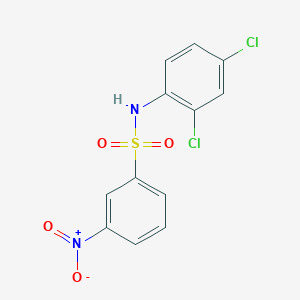
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)

